4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

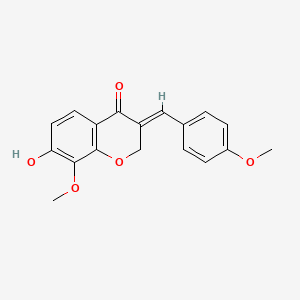

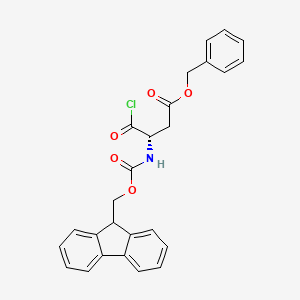

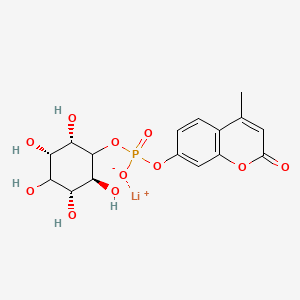

4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt, also known as this compound, is a useful research compound. Its molecular formula is C16H18LiO11P and its molecular weight is 424.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of Inositol Monophosphatase

Lithium salts, such as 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt, have been studied for their effect on inositol monophosphatase, an enzyme crucial in inositol signaling. Studies demonstrate that lithium inhibits the hydrolysis of myo-inositol 1-phosphate, influencing inositol phosphate metabolism (Allison, Blisner, Holland, Hipps, & Sherman, 1976); (Leech, Baker, Shute, Cohen, & Gani, 1993).

Modulation of Brain Chemistry

Research suggests that lithium salts can modulate brain chemistry, particularly in the context of mood disorders. It is observed that lithium treatment results in increased levels of myo-inositol 1-phosphate in the brain, a factor considered in the treatment of bipolar disorders (Kennedy, Challiss, & Nahorski, 1989); (Harwood, 2005).

Phosphatidylinositol Metabolism

Lithium's interaction with phosphatidylinositol metabolism in brain tissues is another area of interest. It influences the levels of inositol phosphates, which are crucial in neural signaling and could have therapeutic implications (Renshaw, Schnall, & Leigh, 1987); (Sherman, Gish, Honchar, & Munsell, 1986).

Enzyme Activity Assays

This compound has been utilized in developing assays for enzyme activity, specifically for inositol monophosphatase. This has implications in biochemistry and molecular biology research (Gore, Greasley, & Ragan, 1992).

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt is phosphatidylinositol-specific phospholipase C . This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), both of which are important secondary messengers in cellular signaling pathways .

Mode of Action

This compound acts as a fluorogenic substrate for phosphatidylinositol-specific phospholipase C . When this compound is cleaved by the enzyme, it releases a fluorescent product that can be easily detected and quantified . This allows for the identification of enzyme activity, particularly that of inositol monophosphatase .

Biochemical Pathways

The compound is involved in the intricate metabolic and signaling pathways linked to myo-inositol . Myo-inositol plays a key role in various biological processes, including cell growth, signal transduction, and lipid synthesis . By acting as a substrate for phosphatidylinositol-specific phospholipase C, this compound contributes to the generation of secondary messengers that regulate these pathways .

Pharmacokinetics

It is known that the compound is acrystalline powder that is soluble in water This suggests that it may have good bioavailability

Result of Action

The action of this compound results in the generation of a fluorescent product that can be used to quantify the activity of phosphatidylinositol-specific phospholipase C . This can provide valuable insights into the regulation of myo-inositol-related pathways and the role of these pathways in various biological processes .

Action Environment

It is known that the compound should be stored at2 to 8°C This suggests that temperature may play a role in maintaining its stability and efficacy

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt involves the reaction of 4-Methylumbelliferyl myo-Inositol with Lithium phosphate in the presence of a suitable solvent.", "Starting Materials": [ "4-Methylumbelliferyl myo-Inositol", "Lithium phosphate", "Suitable solvent" ], "Reaction": [ "Dissolve 4-Methylumbelliferyl myo-Inositol in the suitable solvent", "Add Lithium phosphate to the solution", "Stir the mixture at a suitable temperature for a suitable time period", "Filter the resulting mixture to obtain the product, 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt" ] } | |

Numéro CAS |

244145-22-0 |

Formule moléculaire |

C16H18LiO11P |

Poids moléculaire |

424.2 g/mol |

Nom IUPAC |

lithium;(4-methyl-2-oxochromen-7-yl) [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C16H19O11P.Li/c1-6-4-10(17)25-9-5-7(2-3-8(6)9)26-28(23,24)27-16-14(21)12(19)11(18)13(20)15(16)22;/h2-5,11-16,18-22H,1H3,(H,23,24);/q;+1/p-1/t11?,12-,13-,14-,15+,16?;/m1./s1 |

Clé InChI |

BQRKNWNJVSTCIP-LMDYQBAKSA-M |

SMILES isomérique |

[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3[C@@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O |

SMILES |

[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |

SMILES canonique |

[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |

Synonymes |

1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl hydrogen phosphate) myo-Inositol Monolithium Salt; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.